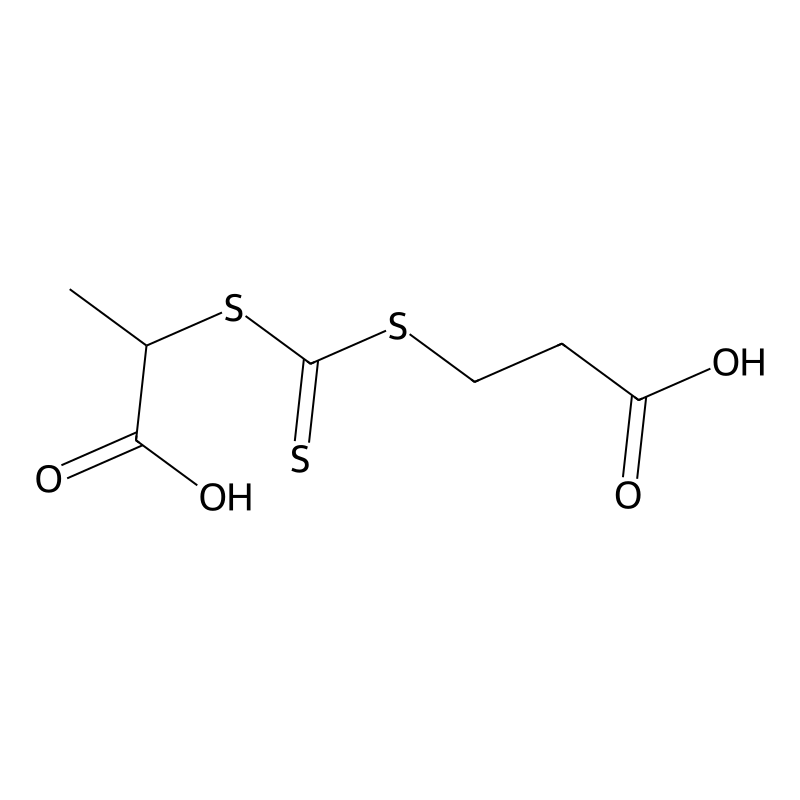

3-((((1-carboxyethyl)thio)carbonothioyl)thio)propanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chain Transfer Agent (CTA) in Free Radical Polymerization

2-(2-Carboxyethylsulfanylthiocarbonylsulfanyl)propionic acid, also known as 3-((((1-carboxyethyl)thio)carbonothioyl)thio)propanoic acid, finds application in scientific research as a RAFT (reversible addition-fragmentation chain transfer) agent [, , ]. RAFT agents are vital tools in controlling the polymerization process of various monomers, particularly in free radical polymerization.

During free radical polymerization, the growth of polymer chains can become uncontrolled, leading to polymers with a broad distribution of molecular weights (polydispersity). RAFT agents like 2-(2-Carboxyethylsulfanylthiocarbonylsulfanyl)propionic acid intervene in the polymerization process, resulting in well-defined polymers with narrow polydispersities [, ].

Here's how it works: The RAFT agent reacts with the propagating radicals, temporarily halting chain growth. This creates a reversible dormant species. The RAFT agent can then reinitiate the polymerization by reacting with another radical, leading to a controlled growth of the polymer chain with a predictable molecular weight [, ].

Applications in Polymerizing Various Monomers

Research has shown that 2-(2-Carboxyethylsulfanylthiocarbonylsulfanyl)propionic acid can effectively control the polymerization of various monomers, including [, ]:

- Acrylic acid

- Acrylates

- Acrylamides

- Styrenes

- Methacrylates

- Methacrylamides

This versatility makes it a valuable tool for researchers studying the synthesis of polymers with specific properties for diverse applications.

Amphiphilic Properties

Another interesting feature of 2-(2-Carboxyethylsulfanylthiocarbonylsulfanyl)propionic acid is its amphiphilic nature. This means it possesses both hydrophilic (water-loving) and hydrophobic (water-hating) groups within its structure []. This property allows it to be soluble in both aqueous (water-based) and organic media, making it applicable in various polymerization processes depending on the desired reaction environment [].

3-((((1-Carboxyethyl)thio)carbonothioyl)thio)propanoic acid), with the CAS number 870451-09-5, is a complex organic compound characterized by its molecular formula CHOS and a molecular weight of approximately 254.34 g/mol. This compound features multiple sulfur atoms and a carboxylic acid group, making it a thioester derivative. It appears as a white to light yellow powder and has limited solubility in solvents like chloroform and methanol, while being slightly soluble in dimethyl sulfoxide (DMSO) .

3-((((1-Carboxyethyl)thio)carbonothioyl)thio)propanoic acid is primarily utilized as a reagent in controlled radical polymerization processes, particularly as a reversible addition-fragmentation chain transfer (RAFT) agent. This compound facilitates the polymerization of various monomers, allowing for the synthesis of polymers with predetermined molecular weights and narrow polydispersity indices. The chemical structure enables it to undergo radical reactions, which are crucial for the RAFT mechanism .

The synthesis of 3-((((1-Carboxyethyl)thio)carbonothioyl)thio)propanoic acid typically involves several steps:

- Formation of Thioesters: Initial reactions may involve the formation of thioesters from carboxylic acids and thiols.

- Carbonothioyl Group Introduction: The carbonothioyl group can be introduced through specific reagents that facilitate the transfer of this functional group onto the thioester backbone.

- Final Coupling: The final product is obtained through coupling reactions that link the various functional groups together.

These synthetic pathways often require careful control of reaction conditions to ensure high yields and purity .

3-((((1-Carboxyethyl)thio)carbonothioyl)thio)propanoic acid has notable applications in:

- Polymer Chemistry: As a RAFT agent, it is extensively used in the synthesis of functionalized polymers, which can be applied in coatings, adhesives, and drug delivery systems.

- Material Science: Its ability to control polymer architecture makes it valuable in developing advanced materials with specific properties .

Interaction studies involving 3-((((1-Carboxyethyl)thio)carbonothioyl)thio)propanoic acid generally focus on its reactivity with various monomers during polymerization processes. These studies help in understanding how this compound influences the kinetics and mechanisms of radical polymerizations, thereby optimizing its use in industrial applications .

Several compounds share structural or functional similarities with 3-((((1-Carboxyethyl)thio)carbonothioyl)thio)propanoic acid. Here’s a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-(2-carboxyethylsulfanylthiocarbonylsulfanyl)propionic acid | 870451-09-5 | Similar thioester structure; used in polymer chemistry |

| Ethyl 2-(((dodecylthio)carbonothioyl)thio)-2-phenylacetate | 1079398-19-8 | Contains dodecyl group; different hydrophobic properties |

| 2-(2-carboxyethylsulfanylcarbothioylsulfanyl)propanoic acid | 1186022-27-4 | Related thioester; potential for different reactivity |

The uniqueness of 3-((((1-Carboxyethyl)thio)carbonothioyl)thio)propanoic acid lies in its specific combination of functional groups that enhance its effectiveness as a RAFT agent compared to other similar compounds. Its multi-sulfur framework provides unique reactivity patterns that can be exploited for advanced polymerization strategies .

Molecular Structure and Conformational Analysis

3-((((1-carboxyethyl)thio)carbonothioyl)thio)propanoic acid is a specialized organic compound with the molecular formula C₇H₁₀O₄S₃ and a molecular weight of 254.33-254.4 g/mol [1] [2]. This compound belongs to the trithiocarbonate family and serves as a reversible addition-fragmentation chain transfer agent in polymerization processes [2] .

Trithiocarbonate Core Structure

The central structural feature of this compound is the trithiocarbonate core, characterized by the -S-C(=S)-S- moiety [2] . This core structure represents a thiocarbonyl compound containing three sulfur atoms arranged in a specific geometric configuration [4]. The trithiocarbonate functionality exhibits distinctive electronic properties due to the presence of multiple sulfur atoms, which enhance its reactivity in radical chemistry applications .

The central carbon atom in the trithiocarbonate core adopts a planar geometry with bond angles approximating 120°, consistent with sp² hybridization [5]. This planar arrangement allows for effective conjugation between the thiocarbonyl group and the adjacent sulfur atoms, contributing to the compound's stability and reactivity characteristics [6] [7].

Carboxyethyl and Propanoic Acid Terminal Groups

The compound features two distinct terminal groups: a 1-carboxyethyl group and a propanoic acid terminus [1] [2]. The carboxyethyl group (-CH(CH₃)-COOH) is attached to one sulfur atom of the trithiocarbonate core, while the propanoic acid group (-CH₂CH₂COOH) is linked to the other sulfur atom [2].

The propanoic acid terminal group consists of a three-carbon linear chain with the carboxyl functional group (-COOH) at the terminal position [8] [9]. This structure provides the compound with amphiphilic properties, as the carboxylic acid groups impart hydrophilic character while the sulfur-containing core contributes hydrophobic characteristics [2] .

Stereochemical Considerations

The presence of an asymmetric carbon center in the 1-carboxyethyl group introduces stereochemical complexity to the molecule [2]. The carbon atom bearing both the methyl group and the carboxylic acid functionality creates a chiral center, potentially leading to the existence of enantiomeric forms [5] [10].

The conformational flexibility of the compound arises from rotation about the C-S single bonds connecting the terminal groups to the trithiocarbonate core [6] [11]. Multiple conformational states are possible due to the rotational freedom around these bonds, with the most stable conformations determined by minimizing steric interactions between the terminal groups and electronic effects within the trithiocarbonate system [7] [12].

Physical Properties

Melting Point (123-127°C) and Thermal Behavior

The compound exhibits a well-defined melting point range of 123-127°C, with specific measurements reporting 125°C [1]. This melting point indicates moderate thermal stability under ambient conditions [1]. The compound exists as a solid at room temperature, appearing as a white to light yellow powder or crystalline material [1] [13].

Thermal analysis reveals that the compound maintains structural integrity up to its melting point, beyond which decomposition may occur [14] [15]. The thermal behavior is influenced by the weak C-S bonds within the trithiocarbonate structure, which are susceptible to homolytic cleavage at elevated temperatures [15].

Solubility Profile in Various Solvents

The compound demonstrates amphiphilic behavior with solubility characteristics dependent on the solvent polarity [2] [16]. In aqueous systems, the compound shows limited solubility due to the hydrophobic trithiocarbonate core, though the carboxylic acid groups provide some water compatibility [2] [17].

| Solvent Type | Solubility Behavior | Reference |

|---|---|---|

| Water | Limited solubility | [2] [17] |

| Dimethyl sulfoxide | Soluble | [16] |

| Chloroform | Slightly soluble | [16] |

| Methanol | Slightly soluble | [16] |

| Polar organic solvents | Generally soluble | [2] |

The solubility profile enables the compound's use in various polymerization media, including aqueous, organic, and mixed solvent systems [2] .

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information for this compound [20] [21]. In ¹H nuclear magnetic resonance spectra, characteristic signals appear for the methyl protons of the carboxyethyl group and the methylene protons of the propanoic acid chain [20].

The ¹H nuclear magnetic resonance spectrum in deuterated dimethyl sulfoxide shows distinctive patterns: the HOOC-CH(CH₃)-TTC proton appears as a characteristic signal that shifts upon polymer chain extension, confirming the integrity of the trithiocarbonate functionality [20]. The propanoic acid methylene protons exhibit typical coupling patterns consistent with the -CH₂CH₂COOH structure [20].

¹³C nuclear magnetic resonance spectroscopy reveals the thiocarbonyl carbon signal at approximately 190-210 ppm, characteristic of the C=S functionality [23] [24]. The carboxylic acid carbons appear in the typical range of 170-180 ppm, while aliphatic carbons show signals consistent with their respective chemical environments [25] [26].

Infrared Spectroscopic Features

Infrared spectroscopy provides characteristic absorption bands that confirm the presence of key functional groups [27] [28]. The carboxylic acid groups exhibit broad O-H stretching absorptions in the range of 2500-3300 cm⁻¹ and C=O stretching vibrations around 1650-1750 cm⁻¹ [27].

| Functional Group | Wavenumber Range (cm⁻¹) | Assignment |

|---|---|---|

| O-H stretch (COOH) | 2500-3300 | Carboxylic acid |

| C=O stretch | 1650-1750 | Carbonyl groups |

| C=S stretch | 1000-1200 | Thiocarbonyl |

| C-S stretch | 600-800 | Carbon-sulfur bonds |

The trithiocarbonate core produces characteristic absorptions associated with C=S and C-S bond stretching, appearing at lower frequencies compared to their oxygen analogs [29] [27].

Mass Spectrometry Data

Mass spectrometry confirms the molecular weight and fragmentation patterns of the compound [2] [13]. The molecular ion peak appears at m/z 254.33, corresponding to the calculated molecular weight [1] [2]. High-resolution mass spectrometry provides accurate mass determination, with typical ionization modes including electrospray ionization showing [M-H]⁻ ions for the free acid form .

Fragmentation patterns in mass spectrometry reveal characteristic losses associated with the carboxylic acid groups and the breakdown of the trithiocarbonate core under ionization conditions [2]. These fragmentation patterns serve as structural confirmation and purity assessment tools [13] [30].

Ultraviolet-Visible Spectral Properties

Ultraviolet-visible spectroscopy reveals characteristic absorption features of the trithiocarbonate chromophore [29] [31] [19]. The compound exhibits strong absorption in the ultraviolet region around 340 nm, attributed to π→π* transitions within the trithiocarbonate system [31] [19].

Additional absorption bands appear at approximately 450 nm, corresponding to n→π* transitions characteristic of trithiocarbonate compounds [31] [19]. These absorption properties make the compound suitable for photochemical applications and enable monitoring of polymerization processes through spectroscopic methods [29] [19].

Classical Synthetic Routes

Classical synthetic approaches for preparing 3-((((1-carboxyethyl)thio)carbonothioyl)thio)propanoic acid and related trithiocarbonate compounds have evolved from established organosulfur chemistry principles. These methodologies primarily involve the formation of the characteristic trithiocarbonate core structure through nucleophilic attack mechanisms.

Carbon Disulfide-Based Synthesis

The most fundamental classical approach involves the reaction of carbon disulfide with appropriate nucleophiles under basic conditions [1] [2]. The synthesis of 3-((((1-carboxyethyl)thio)carbonothioyl)thio)propanoic acid typically follows a two-step procedure where carbon disulfide reacts with sodium hydroxide to form the trithiocarbonate anion, which subsequently undergoes alkylation with suitable halides [3] [4].

The reaction proceeds through the formation of an intermediate trithiocarbonate salt, followed by nucleophilic substitution with 2-bromoacetic acid derivatives and 3-bromopropanoic acid. Reaction temperatures typically range from room temperature to 80°C, with reaction times varying from 2 to 12 hours depending on the specific conditions employed [5] [2].

Thiol-Mediated Approaches

Alternative classical routes utilize thiol compounds as starting materials. The synthesis involves the reaction of 2-mercaptoethanol with carbon disulfide, followed by the addition of carboxylic acid derivatives . This approach offers several advantages, including milder reaction conditions (0-25°C) and shorter reaction times (30 minutes to 2 hours), with yields typically ranging from 80-95% [7] [1].

The mechanism involves the formation of a dithiocarbamic acid intermediate, which readily undergoes further reaction with appropriate electrophiles to form the desired trithiocarbonate structure. The reaction is typically carried out in the presence of bases such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic attack.

Amine-Based Synthetic Routes

Classical amine-based approaches represent another well-established methodology for synthesizing dithiocarbamate and trithiocarbonate compounds [8] [9]. Primary or secondary amines react with carbon disulfide under basic conditions to form dithiocarbamic acid intermediates, which can be further modified to yield the target compound [10].

These reactions typically proceed under mild conditions with temperatures ranging from 0-25°C and reaction times of 1-4 hours. The yields are generally high, ranging from 85-96%, making this approach particularly attractive for synthetic applications [11]. The reaction order and stoichiometry play crucial roles in determining the final product distribution and purity [1].

Modern Synthetic Approaches

Contemporary synthetic methodologies have focused on developing more efficient, environmentally friendly, and selective approaches for preparing 3-((((1-carboxyethyl)thio)carbonothioyl)thio)propanoic acid. These modern approaches address many of the limitations associated with classical methods, including harsh reaction conditions, long reaction times, and environmental concerns.

Solvent-Free Synthesis

Modern solvent-free synthetic approaches have gained significant attention due to their environmental benefits and operational simplicity [8] [11]. These methodologies eliminate the need for organic solvents while maintaining high reaction efficiency and product yields. The solvent-free synthesis of dithiocarbamate and trithiocarbonate compounds typically employs solid-state reactions or neat reaction conditions.

One particularly effective approach involves the use of phase transfer catalysts under solvent-free conditions. Triton-B (benzyltrimethylammonium hydroxide) has been demonstrated as an effective catalyst for the one-pot synthesis of cyclic dithiocarbamates, achieving yields of up to 95% within 1-3 hours at room temperature [11]. The reaction proceeds through the formation of monoalkylammonium alkyl dithiocarbamate ions, which undergo subsequent cyclization to form the desired products.

Microwave-Assisted Synthesis

Microwave-assisted synthetic approaches have revolutionized the preparation of organosulfur compounds by significantly reducing reaction times while maintaining high yields [12]. These methods utilize microwave irradiation to accelerate chemical transformations, typically reducing reaction times from hours to minutes while achieving yields of 80-92%.

The microwave-assisted synthesis of trithiocarbonate compounds involves the rapid heating of reaction mixtures containing carbon disulfide, appropriate nucleophiles, and catalytic amounts of base. The controlled microwave irradiation ensures uniform heating and prevents decomposition of temperature-sensitive intermediates, resulting in improved product quality and reduced side product formation.

One-Pot Multicomponent Reactions

Modern one-pot multicomponent reactions represent a significant advancement in synthetic efficiency, allowing the formation of complex trithiocarbonate structures from simple starting materials in a single reaction vessel [9] [10]. These approaches typically involve four components: primary amines, carbon disulfide, electrophilic reagents, and appropriate catalysts.

A notable example involves the four-component reaction using cyclic imines, carbon disulfide, acid chlorides, and primary or secondary amines [9]. This methodology enables the direct synthesis of 24 different dithiocarbamate derivatives in moderate to good yields under mild conditions. The reaction proceeds through acid chloride addition to heterocyclic imines, followed by nucleophilic substitution of in situ generated dithiocarbamic acid.

Metal-Catalyzed Approaches

Copper-catalyzed synthetic approaches have emerged as powerful tools for the preparation of aryl dithiocarbamates and related compounds [13]. These methods utilize copper catalysts to facilitate carbon-sulfur bond formation under mild conditions, typically achieving yields of 75-90% within 4-8 hours.

The copper-catalyzed synthesis involves the reaction of aryl iodides with tetraalkylthiuram disulfides in the presence of catalytic amounts of copper salts and appropriate bases. The reaction proceeds through oxidative addition of copper into the aryl-iodine bond, followed by ligand exchange and reductive elimination to form the desired carbon-sulfur bond [13].

Mechanochemical Synthesis

Mechanochemical synthesis using ball milling has gained recognition as a green and efficient approach for preparing organosulfur compounds [14]. This methodology eliminates the need for solvents while providing energy-efficient reaction conditions that typically yield 80-95% of desired products within 1-2 hours.

The mechanochemical approach involves grinding reactants in a ball mill under controlled conditions, where mechanical energy facilitates bond formation and breaking. This method is particularly effective for solid-state reactions and has been successfully applied to the synthesis of various sulfur-containing heterocycles and organosulfur compounds [14].

Purification Techniques

The purification of 3-((((1-carboxyethyl)thio)carbonothioyl)thio)propanoic acid requires careful consideration of its chemical properties and stability characteristics. The compound exhibits sensitivity to light, air, and heat, necessitating specialized purification approaches that minimize exposure to these degradative conditions [15] [16].

Chromatographic Purification

Flash column chromatography represents the most commonly employed purification technique for trithiocarbonate compounds [17] [18]. The separation is typically achieved using silica gel as the stationary phase with ethyl acetate and pentane mixtures as the mobile phase. The optimal solvent ratio ranges from 1:1 to 10:1 (ethyl acetate:pentane), depending on the specific impurities present and the desired level of purification.

The chromatographic purification process typically achieves recovery rates of 70-90% with final purities ranging from 90-98% [17]. The separation relies on polarity differences between the target compound and impurities, with the carboxylic acid functionalities providing distinctive retention characteristics that facilitate effective separation.

High-performance liquid chromatography (HPLC) serves as both an analytical tool and a preparative purification method [19] [20]. Reversed-phase HPLC using C18 columns with acetonitrile-water gradient elution systems provides excellent separation efficiency, achieving purities of 95-99% with recovery rates of 85-95% [19]. The method offers superior resolution compared to traditional column chromatography and enables the separation of closely related structural analogs.

Crystallization-Based Purification

Recrystallization represents a highly effective purification technique for 3-((((1-carboxyethyl)thio)carbonothioyl)thio)propanoic acid, particularly when high purity (95-99%) is required [15] [16]. The compound typically crystallizes from polar protic solvents such as ethanol or methanol, with the choice of solvent depending on the specific impurity profile and desired crystal morphology.

The recrystallization process involves dissolving the crude compound in a minimum amount of hot solvent, followed by controlled cooling to promote crystal formation. The presence of carboxylic acid functionalities enables hydrogen bonding interactions that facilitate the formation of well-defined crystal structures, leading to effective impurity exclusion and high-purity products [15].

Solid-Phase Extraction

Solid-phase extraction (SPE) techniques have been developed specifically for the purification and concentration of dithiocarbamate and trithiocarbonate compounds [21] [22]. These methods utilize specialized sorbents such as Pesti-Carb/NH2 columns, which provide selective retention of the target compound while allowing impurities to be washed away.

The SPE purification process typically involves sample loading, washing with appropriate solvents to remove impurities, and elution with stronger solvents to recover the purified compound. Recovery rates typically range from 70-90%, with final purities of 90-95% [21] [22]. The method is particularly effective for removing polar impurities and can be easily scaled for larger quantities.

Specialized Extraction Techniques

Supercritical fluid extraction represents an advanced purification technique that has been applied to thiocarbamate compounds [23]. This method utilizes supercritical carbon dioxide as the extraction medium, often with polar modifiers to enhance selectivity for the target compound.

The supercritical fluid extraction process offers several advantages, including selective extraction based on solubility differences, elimination of organic solvent residues, and mild operating conditions that prevent thermal decomposition. Recovery rates typically range from 75-90% with purities of 85-95% [23].

Quality Control and Analysis

Comprehensive quality control and analytical characterization of 3-((((1-carboxyethyl)thio)carbonothioyl)thio)propanoic acid requires multiple complementary analytical techniques to ensure product identity, purity, and stability. The compound's unique chemical structure and functional groups necessitate specialized analytical approaches that can accurately assess both qualitative and quantitative parameters.

High-Performance Liquid Chromatography

High-performance liquid chromatography serves as the primary analytical technique for purity determination and quantitative analysis [19] [22] [24]. The method utilizes reversed-phase columns with gradient elution systems employing acetonitrile and water as mobile phase components. Detection is typically achieved using ultraviolet absorption at wavelengths between 254-280 nanometers, taking advantage of the compound's aromatic character and extended conjugation.

The HPLC analytical method demonstrates excellent sensitivity with limits of detection ranging from 0.03-0.05 milligrams per kilogram, making it suitable for trace-level analysis [19]. The method provides linear responses over wide concentration ranges and exhibits excellent precision with relative standard deviations typically below 5%. Analysis times range from 10-30 minutes, depending on the specific column and gradient conditions employed.

Method validation studies have demonstrated recovery rates of 90-100% for spiked samples across multiple matrices [19]. The method exhibits excellent selectivity, with no interfering peaks observed in the pertinent retention time regions when analyzing complex sample matrices.

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation and purity assessment for 3-((((1-carboxyethyl)thio)carbonothioyl)thio)propanoic acid [25] [26] [27]. Both proton (¹H) and carbon-13 (¹³C) NMR techniques are employed to characterize the compound's molecular structure and assess the presence of impurities.

The ¹H NMR spectrum exhibits characteristic resonances for the methyl group (δ 1.3 ppm), methylene protons (δ 2.6-3.0 ppm), and the methine proton (δ 4.2 ppm) [26]. The carboxylic acid protons typically appear as broad signals around δ 11-12 ppm. Signal integration provides quantitative information about compound purity and the presence of organic impurities.

¹³C NMR spectroscopy confirms the presence of the trithiocarbonate carbon (δ 215 ppm), carboxylic acid carbons (δ 175-180 ppm), and aliphatic carbons [26]. The technique is particularly valuable for detecting structural analogs and impurities that may not be readily apparent from ¹H NMR analysis alone.

Quantitative NMR (qNMR) techniques enable precise purity determination with accuracy comparable to traditional chromatographic methods [25] [27]. The method offers advantages in terms of analysis time (15-60 minutes) and the ability to quantify multiple components simultaneously without requiring reference standards for each component.

Mass Spectrometry

Mass spectrometry provides molecular weight confirmation and structural elucidation capabilities for quality control applications [19] [21]. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) techniques are most commonly employed, with positive ion mode typically providing optimal sensitivity.

The molecular ion peak appears at m/z 255 [M+H]⁺, confirming the expected molecular weight of 254.4 daltons [28]. Characteristic fragmentation patterns include loss of carboxylic acid groups (m/z 209, 163) and formation of trithiocarbonate fragments that provide structural confirmation [19].

Tandem mass spectrometry (MS/MS) techniques enable the detection and quantification of the compound at extremely low concentrations, with limits of detection as low as 0.19 micrograms per liter [22] [24]. This sensitivity makes the technique particularly valuable for residue analysis and trace contamination studies.

Infrared Spectroscopy

Infrared spectroscopy provides rapid qualitative identification and functional group confirmation [15] [29]. The compound exhibits characteristic absorption bands for the C=S stretch (1547 cm⁻¹), carboxylic acid C=O stretch (1705 cm⁻¹), and O-H stretch (2500-3300 cm⁻¹ broad) [29].

The C=S stretching frequency is particularly diagnostic for trithiocarbonate compounds and provides confirmation of the core structural unit [29]. Additional bands associated with C-S stretching (1144, 1111, 1050 cm⁻¹) and aliphatic C-H stretching (2800-3000 cm⁻¹) contribute to the overall spectroscopic fingerprint.

While infrared spectroscopy does not provide quantitative information, it serves as a rapid screening technique for identity confirmation and can detect major structural changes or decomposition products. Analysis times are typically 2-5 minutes, making it suitable for routine quality control applications.

Thermal Analysis and Stability Assessment

Thermal analysis techniques, including differential scanning calorimetry and thermogravimetric analysis, provide crucial information about the compound's thermal stability and decomposition characteristics [15] [16]. The compound exhibits a melting point of 123-127°C, which serves as an important identity and purity parameter.

Thermogravimetric analysis reveals the compound's decomposition pattern, with initial weight loss typically occurring around 150-180°C due to decarboxylation reactions. Understanding these thermal characteristics is essential for establishing appropriate storage conditions and processing parameters.